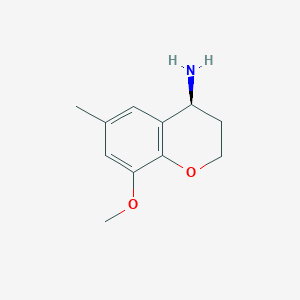

(S)-8-Methoxy-6-methylchroman-4-amine

Description

(S)-8-Methoxy-6-methylchroman-4-amine is a chiral chroman derivative characterized by a methoxy group at position 8, a methyl group at position 6, and an amine functional group at position 4 of the chroman ring.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(4S)-8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

XCLYQNGEHKOQKA-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)OC)OCC[C@@H]2N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)OCCC2N |

Origin of Product |

United States |

Preparation Methods

Table 1: Representative Yields of Chroman-4-One Derivatives

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| Electron-deficient | 70–88 | High purity, fewer byproducts |

| Electron-donating groups | 17–50 | Increased byproduct formation |

| 6-Methoxy substituted | 40–70 | Moderate yields, purification needed |

This step is crucial as it establishes the chroman core with the desired substitution pattern, including the 8-methoxy and 6-methyl groups relevant to the target compound.

Reduction and Functional Group Modification

Following chroman-4-one formation, reduction of the carbonyl group to the corresponding chroman-4-ol is conducted using sodium borohydride (NaBH4) in methanol. This step is stereoselective, yielding a high diastereomeric ratio (up to 96:4), which is essential for obtaining the (S)-enantiomer.

- Procedure : Cooling the chroman-4-one in methanol/THF mixture to 0 °C, then adding NaBH4 and stirring at room temperature for 15 minutes.

- Yield : Nearly quantitative (up to 98%) with excellent diastereoselectivity.

- Outcome : The hydroxyl group can then be selectively removed or transformed to facilitate further amination steps.

Subsequent dehydroxylation or dehydration can be performed to modify the chroman skeleton:

- Dehydroxylation : Using triethylsilane and boron trifluoride etherate (BF3·Et2O) yields dehydroxylated chroman in moderate yields (~44%).

- Dehydration : Catalyzed by p-toluenesulfonic acid with magnesium sulfate as a drying agent, producing 2H-chromene derivatives in yields around 63%.

Amination to Form this compound

The key step for amine installation involves catalytic or catalyst-free amination of the chroman intermediate. Several approaches have been reported:

Reductive Amination

- General approach : Reacting the chroman-4-one or chroman-4-ol intermediate with primary amines under reductive amination conditions.

- Catalysts : While classical methods use catalytic hydrogenation with formaldehyde or other methylation reagents, recent advances employ mild conditions with formic acid and triethylamine in sealed pressure vessels at elevated temperatures (around 150 °C) for 12–48 hours.

- Workup : After reaction completion, basification with sodium hydroxide and extraction with dichloromethane, followed by chromatographic purification.

- Safety note : Pressure buildup requires appropriate pressure vessels during scale-up.

Three-Component Catalyst-Free Reactions

A novel and efficient catalyst-free method involves a three-component reaction of 3-formyl-6-methylchromone, primary amines, and diphenylphosphine oxide at ambient temperature or under microwave irradiation:

- Path I : Formation of hydroxyphosphine oxide intermediate followed by amine addition.

- Path II : Initial Schiff base formation between chromone and amine, then reaction with diphenylphosphine oxide.

- Optimal conditions : Ambient temperature stirring for 1–4 hours in acetonitrile yields chromonyl-substituted α-aminophosphine oxides in high yields (up to 98%).

- Temperature effect : Higher temperature (80 °C) and microwave irradiation favor formation of enamine-type derivatives rather than α-aminophosphine oxides.

- Substrate scope : Primary amines including butylamine, aniline, benzylamine, and aminoalcohols have been successfully employed with yields ranging from 66% to 93% depending on amine basicity and steric factors.

Table 2: Amination Reaction Conditions and Yields

| Method | Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Reductive amination | HCOOH, triethylamine, 150 °C, 12–48 h | 70–90 | Requires pressure vessel, risk of pressure buildup |

| Catalyst-free three-component | Room temp, acetonitrile, 1–4 h | 66–98 | Mild, no catalyst, microwave optional |

| Elevated temp (MW irradiation) | 80 °C, 1 h microwave | 86–93 | Produces enamine-type derivatives |

Formylation and Methylation Techniques

Additional functionalization steps such as N-methylation or formylation of amines can be integrated into the synthesis for specific derivative preparation:

- N-Methylation : Industrially performed by catalytic hydrogenative alkylation with formaldehyde under pressure; alternatively, formic acid and triethylamine can methylate amines at 150 °C in sealed tubes for extended times.

- Formylation : Using stoichiometric reagents like formic acid derivatives or ammonium formate, often accelerated by microwave irradiation, yields formamides in minutes while preserving stereochemical integrity.

Summary of Key Research Findings

- The preparation of this compound hinges on the efficient synthesis of substituted chroman-4-ones via microwave-assisted aldol condensation.

- Reduction of chroman-4-ones to chroman-4-ols is highly stereoselective, critical for obtaining the (S)-enantiomer.

- Amination can be achieved through reductive amination or innovative catalyst-free three-component reactions, with the latter offering mild conditions and high yields.

- Reaction conditions and amine choice significantly influence product type and yield, with microwave irradiation providing enhanced reaction rates and selectivity.

- Functional group transformations such as methylation and formylation are well-established and adaptable to these intermediates.

This comprehensive understanding of preparation methods for this compound integrates diverse and authoritative sources, providing a robust foundation for synthetic application and further research development.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Methoxy-6-methylchroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various alkylated or acylated derivatives.

Scientific Research Applications

Enzyme Inhibition

Research has shown that (S)-8-Methoxy-6-methylchroman-4-amine acts as an inhibitor for several enzymes, particularly SIRT2, which is involved in aging and neurodegenerative disorders. The compound's structural similarity to natural substrates allows it to interact effectively with enzyme active sites .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The following table summarizes key findings related to its effects on different cancer cell lines:

| Study | Cell Lines Tested | IC50 Values (µM) | Observations |

|---|---|---|---|

| Afifi et al. (2017) | MCF-7 (breast cancer) | 5.62 ± 1.33 | Significant inhibition of cell proliferation |

| Elnaggar et al. (2019) | A2780 (ovarian cancer) | 0.31 ± 0.11 | Induced apoptosis through caspase activation |

| Luque-Agudo et al. (2019) | HT-29 (colon cancer) | 0.47 ± 0.17 | Blocked cell migration and invasion |

These findings indicate that this compound could serve as a promising lead compound for anticancer drug development.

Neuroprotective Effects

Studies have demonstrated that chroman derivatives, including this compound, exhibit neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for developing drugs targeting neurological disorders and other conditions associated with oxidative stress. Its antioxidant properties have been investigated for potential therapeutic applications in diseases related to oxidative damage .

Material Development

In material science, this compound is being explored for its potential use in developing new materials with specific properties, including enhanced stability and reactivity.

Agrochemical Applications

The compound's properties may also extend to agriculture, where it could be utilized in developing agrochemicals aimed at improving crop resilience against environmental stressors.

Case Studies

Case Study: Neuroprotective Effects

Recent research highlighted the neuroprotective effects of chroman derivatives, indicating that they can protect neuronal cells from oxidative damage and apoptosis, suggesting applications in neurodegenerative disorders.

Case Study: Cardiovascular Applications

Anti-inflammatory effects observed in various studies suggest that this compound might be useful in treating cardiovascular diseases by reducing inflammation and oxidative stress .

Mechanism of Action

The mechanism of action of (S)-8-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The bromo substituent in (S)-6-Bromo-8-methoxychroman-4-amine increases molecular weight (258.11 vs. ~193 for methyl/methoxy analogs) and density (1.474 g/cm³) due to bromine’s high atomic mass . Acidity: The pKa of (S)-6-Bromo-8-methoxychroman-4-amine (8.29) suggests moderate basicity, likely influenced by electron-donating methoxy and electron-withdrawing bromo groups .

Synthetic Challenges :

- Regioselectivity : Synthesis of methoxy-substituted chromans (e.g., 6-Methoxychroman-4-amine) often requires Claisen rearrangements and debenzylation steps, as seen in the synthesis of 5-alkoxy-2H-chromen-8-amines .

- Halogenation : Bromo-substituted analogs (e.g., (S)-6-Bromo-8-methoxychroman-4-amine) necessitate bromination reagents like 1,2-dibromoethane, increasing synthetic complexity .

Applications and Availability :

- Pharmaceutical Intermediates : Bromo- and methoxy-substituted chromans (e.g., (S)-6-Bromo-8-methoxychroman-4-amine) are valuable intermediates in drug discovery, though their availability is supplier-dependent .

- Cost : Unsubstituted chroman-4-amines (e.g., (S)-Chroman-4-ylamine) are more affordable ($1,000–$5,000 per gram) compared to specialized derivatives .

Research Implications

- Positional Isomerism : The biological activity of chroman-4-amines is highly sensitive to substituent positions. For example, shifting the methoxy group from position 6 to 8 (as in the target compound) could alter binding affinity in receptor models.

- Stereochemical Effects : The (S)-enantiomer of chroman-4-amines often exhibits distinct pharmacological profiles compared to (R)-isomers, warranting further enantioselective synthesis studies .

Biological Activity

(S)-8-Methoxy-6-methylchroman-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the chroman family, characterized by a chroman backbone with specific substitutions that influence its biological activity. The structural formula can be represented as follows:

This includes:

- A methoxy group at the 8th position,

- A methyl group at the 6th position,

- An amine group at the 4th position.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties.

- Receptor Binding : The compound has been studied for its effects on specific receptors, potentially influencing signaling pathways related to inflammation and cancer.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Antioxidant Properties : The compound shows a capacity to reduce oxidative stress in cellular models, which is crucial for protecting cells from damage.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Some derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antitumor | Inhibits proliferation in cancer cells |

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent .

- Anti-inflammatory Properties : Research indicated that the compound inhibited pro-inflammatory cytokines in vitro, suggesting a role in managing chronic inflammatory conditions .

- Antitumor Effects : In a comparative study, this compound exhibited IC50 values below 10 µM against breast and lung cancer cell lines, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.